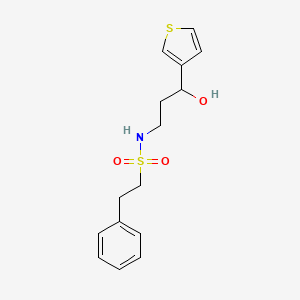

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S2/c17-15(14-7-10-20-12-14)6-9-16-21(18,19)11-8-13-4-2-1-3-5-13/h1-5,7,10,12,15-17H,6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFWZYZORPNMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Derivative: The initial step involves the synthesis of a thiophene derivative through the reaction of thiophene with appropriate reagents to introduce the desired substituents.

Hydroxylation: The thiophene derivative is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.

Coupling with Phenylethanesulfonamide: The hydroxylated thiophene derivative is then coupled with phenylethanesulfonamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the sulfonamide group or other functional groups.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution on the thiophene ring could introduce various functional groups.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as organic semiconductors.

Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene and phenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Functional Groups

- Target Compound : Features a sulfonamide group (-SO₂NH-) linked to a 3-hydroxypropyl-thiophen-3-yl chain. The thiophene ring at the 3-position distinguishes it from analogs with substitutions at other positions .

- N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethanesulfonamide (): Replaces the thiophen-3-yl group with a 1-methylpyrrole ring.

- Compound 30005 () : Contains an acetamide (-NHCO-) group instead of sulfonamide, with a 4-hydroxyphenyl substituent. The acetamide group is less acidic and forms weaker hydrogen bonds than sulfonamides, impacting bioavailability .

Substituent Variations

- Thiophene Positional Isomers: Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () feature thiophen-2-yl groups, which alter steric and electronic profiles compared to the 3-yl substitution in the target compound. Thiophen-2-yl derivatives may exhibit distinct binding affinities in biological systems .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : Thiophen-3-yl’s electron-rich sulfur atom may enhance interactions with metalloenzymes compared to pyrrole or phenyl substituents .

- Pharmacological Potential: Sulfonamide derivatives in are often explored as kinase inhibitors or GPCR modulators, suggesting the target compound could share similar therapeutic avenues .

- Synthetic Challenges : The absence of reported synthesis for the target compound underscores a gap in literature, whereas analogs like 30005 benefit from well-established reductive amination protocols .

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following structural formula:

Key Properties:

- Molecular Weight: 293.37 g/mol

- IUPAC Name: N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide

- CAS Number: 2418708-78-6

Synthesis

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide typically involves:

- Starting Materials: 3-hydroxypropylamine derivatives and phenylethanesulfonyl chloride.

- Reaction Conditions: The reaction is conducted under mild conditions using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

- Purification Techniques: The crude product is purified through recrystallization or chromatography.

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide exhibits biological activity through various mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer or inflammation.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing neurological pathways.

Case Studies and Research Findings

-

Anticancer Activity:

- A study demonstrated that compounds similar to N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction through caspase activation .

- Anti-inflammatory Effects:

- Neuroprotective Properties:

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenyletheanesulfonamide | Thiophene ring at position 2 | Moderate anticancer activity |

| N-(4-hydroxybutyl)-2-thiophenesulfonamide | Aliphatic side chain | Enhanced anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.